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Compound of Interest

2-(4-Methylphenoxy)propanoic
Compound Name: d
aci

Cat. No.: B184279

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of
Phenoxypropanoic Acids

This technical guide offers a comprehensive exploration of 2-(4-Methylphenoxy)propanoic
acid (CAS No. 22504-83-2), a molecule of interest in diverse fields including agrochemicals,
pharmaceuticals, and cosmetics. As a Senior Application Scientist, the aim is to provide not just
a collection of data, but a synthesized narrative grounded in scientific principles and practical
insights. It is important to note that while this guide focuses on the specific chemical entity of 2-
(4-Methylphenoxy)propanoic acid, the existing body of scientific literature is more extensive
for its chlorinated analogue, mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid).
Therefore, where direct data for the title compound is limited, this guide will draw upon well-
established knowledge of closely related phenoxypropanoic acids to provide a robust and
insightful resource. This approach allows for a deeper understanding of the compound's
expected properties and potential applications, while clearly delineating established data from
reasoned scientific extrapolation.

Section 1: Physicochemical Properties and
Molecular Structure
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2-(4-Methylphenoxy)propanoic acid is an aromatic carboxylic acid. Its molecular structure,
characterized by a p-cresol moiety linked to a propanoic acid via an ether bond, is fundamental
to its chemical behavior and biological activity.

Property Value Source(s)
CAS Number 22504-83-2 [1]
Molecular Formula C10H1203 [1]
Molecular Weight 180.20 g/mol [1]
2-(4-methylphenoxy)propanoic
IUPAC Name ( yP Y)prop [2]
acid
Synonyms 2-p-Tolyloxy-propionic acid [3]
Appearance White shining powder [3]
Melting Point 99-105 °C [3]
CC1=CC=C(C=C1)OC(C)C(=
SMILES [2]
0)O

BTQZPXFENISXER-
InChl Key [2]
UHFFFAOYSA-N

Molecular Structure Visualization:
Caption: 2D structure of 2-(4-Methylphenoxy)propanoic acid.

Section 2: Synthesis and Manufacturing

The most prevalent and industrially scalable method for the synthesis of 2-(4-
Methylphenoxy)propanoic acid is the Williamson ether synthesis. This robust SN2 reaction
involves the nucleophilic substitution of a halide by a phenoxide ion.

Reaction Principle:

The synthesis commences with the deprotonation of p-cresol (4-methylphenol) using a strong
base, such as sodium hydroxide or potassium hydroxide, to form the corresponding phenoxide.
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This phenoxide then acts as a nucleophile, attacking an a-halopropanoic acid or its ester, such
as 2-chloropropionic acid, to form the ether linkage.

Visualizing the Synthesis Pathway:
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Click to download full resolution via product page
Caption: Williamson ether synthesis workflow for 2-(4-Methylphenoxy)propanoic acid.
Detailed Experimental Protocol (Adapted from similar syntheses):
o Step 1: Deprotonation of p-Cresol.

o In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve p-
cresol (1.0 equivalent) in a suitable solvent such as ethanol or water.

o Add a stoichiometric amount of a strong base, such as sodium hydroxide (1.0 equivalent),
and stir the mixture until the p-cresol has completely dissolved to form the sodium p-
methylphenoxide. Gentle heating may be applied to facilitate dissolution.

e Step 2: Nucleophilic Substitution.

o To the solution from Step 1, add 2-chloropropionic acid (1.0-1.2 equivalents).
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o Heat the reaction mixture to reflux for a period of 2-4 hours. The progress of the reaction
can be monitored by Thin Layer Chromatography (TLC).

e Step 3: Work-up and Isolation.
o After the reaction is complete, cool the mixture to room temperature and dilute with water.

o Acidify the solution with a mineral acid, such as hydrochloric acid, to a pH of
approximately 2. This will precipitate the crude 2-(4-Methylphenoxy)propanoic acid.

o The crude product can be collected by vacuum filtration and washed with cold water.
o Step 4: Purification.

o Further purification can be achieved by recrystallization from a suitable solvent system,
such as an ethanol/water mixture, to yield the final product as a white crystalline solid.

Section 3: Analytical Characterization

Accurate characterization of 2-(4-Methylphenoxy)propanoic acid is crucial for its application
in research and development. A combination of spectroscopic and chromatographic techniques
is employed for this purpose.

3.1 Spectroscopic Analysis

While a complete set of publicly available spectra for 2-(4-Methylphenoxy)propanoic acid is
limited, the expected spectral features can be reliably predicted based on its structure and data
from closely related compounds.

3.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

e 'H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons, the methine proton of the propanoic acid moiety, the methyl group on the phenyl
ring, and the methyl group of the propanoic acid moiety. The carboxylic acid proton will
appear as a broad singlet at a downfield chemical shift.

e 13C NMR: The carbon NMR spectrum will display characteristic signals for the carbonyl
carbon, the aromatic carbons, the ether-linked carbon, and the aliphatic carbons.
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Predicted *H and 33C NMR Data:

Predicted *H Chemical Shift Predicted 13C Chemical Shift

Assignment

(9, ppm) (9, ppm)
Carboxylic Acid (-COOH) 10.0-12.0 (br s, 1H) 175-180
Aromatic (CeHa) 6.8 - 7.2 (m, 4H) 115 - 155
Methine (-CH) 45 -4.8(q, 1H) 70-75
Phenyl Methyl (-CHs) 2.2-24 (s, 3H) 20-25
Propanoic Methyl (-CHs) 1.5-1.7 (d, 3H) 15-20

3.1.2 Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 2-(4-Methylphenoxy)propanoic acid is
expected to show a molecular ion peak [M]* at m/z 180. Key fragmentation patterns would
likely involve the loss of the carboxylic acid group and cleavage of the ether bond.

3.1.3 Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups
present in the molecule.

Functional Group Characteristic Absorption (cm—1)
O-H stretch (Carboxylic Acid) 3300 - 2500 (broad)

C=0 stretch (Carboxylic Acid) 1725 - 1700

C-0 stretch (Ether) 1250 - 1000

C-H stretch (Aromatic) 3100 - 3000

C-H stretch (Aliphatic) 3000 - 2850

3.2 Chromatographic Analysis
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High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of
2-(4-Methylphenoxy)propanoic acid.

3.2.1 Achiral HPLC

For routine purity analysis, reversed-phase HPLC is typically employed. A C18 column with a
mobile phase consisting of a mixture of acetonitrile or methanol and water with an acidic
modifier (e.g., formic acid or trifluoroacetic acid) provides good separation and peak shape.

3.2.2 Chiral HPLC

2-(4-Methylphenoxy)propanoic acid is a chiral molecule, existing as two enantiomers. The
biological activity of many phenoxypropanoic acids is enantiomer-specific. Therefore, the
separation and quantification of the individual enantiomers are critical, particularly in drug

development.

Workflow for Chiral HPLC Method Development:
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Caption: A typical workflow for chiral HPLC method development.

Direct enantiomeric resolution can be achieved using chiral stationary phases (CSPs).
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often

effective for the separation of arylpropanoic acids[4]. The mobile phase is typically a mixture of

a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) for normal-phase
chromatography, or a mixture of aqueous buffer and an organic modifier for reversed-phase
chromatography.

Section 4: Applications in Research and Industry
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2-(4-Methylphenoxy)propanoic acid and its derivatives have a range of applications,
stemming from their biological activities.

o Agrochemicals: As a close structural analog of the herbicide mecoprop, this compound is a
key ingredient in the development of selective herbicides for the control of broadleaf
weeds[3]. The mechanism of action is believed to be similar to that of other phenoxy
herbicides, which act as synthetic auxins, leading to uncontrolled growth and eventual death
of susceptible plants[5].

e Pharmaceuticals: Arylpropionic acid derivatives are a well-known class of non-steroidal anti-
inflammatory drugs (NSAIDs)[6]. While specific data for 2-(4-Methylphenoxy)propanoic
acid is limited, its structural similarity to NSAIDs like ibuprofen suggests potential anti-
inflammatory properties. The proposed mechanism for such activity would be the inhibition of
cyclooxygenase (COX) enzymes, which are involved in the synthesis of pro-inflammatory
prostaglandins[7]. Further research is required to elucidate its specific anti-inflammatory
profile and potential as a therapeutic agent.

o Cosmetics: The compound is also utilized in skincare products for its potential anti-
inflammatory properties, which could be beneficial for sensitive and acne-prone skin[2][3].

» Organic Synthesis: In a laboratory setting, 2-(4-Methylphenoxy)propanoic acid serves as a
versatile reagent and building block for the synthesis of more complex molecules[2][3].

Section 5: Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling
2-(4-Methylphenoxy)propanoic acid.

Hazard Identification:

o Causes skin irritation.[8]

o Causes serious eye irritation.[8]

e May cause respiratory irritation.[8]

Precautionary Measures:
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» Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment
(PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.

o Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
o First Aid:

o Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical
attention.

o Skin: Remove contaminated clothing and wash the affected area with soap and water.
o Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

o Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical
attention.

Section 6: Concluding Remarks and Future
Directions

2-(4-Methylphenoxy)propanoic acid is a molecule with established and potential applications
across multiple scientific disciplines. While its role as a precursor in the agrochemical industry
is well-documented, its potential as a pharmaceutical agent, particularly as an anti-
inflammatory drug, warrants further investigation. Future research should focus on a
comprehensive evaluation of its biological activities, including its specific mechanism of action,
pharmacokinetic profile, and toxicological properties. Furthermore, the differential activities of
its enantiomers should be explored to fully understand its therapeutic potential. This in-depth
technical guide provides a solid foundation for researchers and developers to build upon as
they continue to unlock the full potential of this versatile compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b184279#2-4-methylphenoxy-propanoic-acid-cas-
number-22504-83-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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